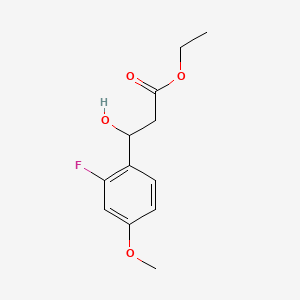

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate

Description

Properties

Molecular Formula |

C12H15FO4 |

|---|---|

Molecular Weight |

242.24 g/mol |

IUPAC Name |

ethyl 3-(2-fluoro-4-methoxyphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C12H15FO4/c1-3-17-12(15)7-11(14)9-5-4-8(16-2)6-10(9)13/h4-6,11,14H,3,7H2,1-2H3 |

InChI Key |

ZLCAHUJHAJSLBG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C=C(C=C1)OC)F)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The compound is structurally a hydroxy-substituted propanoate ester with a 2-fluoro-4-methoxyphenyl moiety. The preparation typically involves:

- Formation of the ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate backbone.

- Introduction of the hydroxy group at the 3-position of the propanoate chain.

The synthetic approach can be divided into two main routes:

Esterification of Corresponding Carboxylic Acid

Ethyl 3-(2-fluoro-4-methoxyphenyl)propanoate is commonly prepared by esterification of the corresponding carboxylic acid with ethanol, catalyzed by a strong acid such as sulfuric acid under reflux conditions. This method ensures complete conversion to the ester form and is widely used in laboratory and industrial settings. Continuous flow processes may be employed industrially to improve efficiency and yield by precise control of reaction parameters.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-Fluoro-4-methoxyphenylpropanoic acid + Ethanol + H2SO4 | Acid-catalyzed esterification under reflux | High yield, standard method |

Hydroxylation at the 3-Position

The introduction of the hydroxy group at the 3-position of the propanoate chain can be achieved via catalytic hydroxylation methods. One advanced approach involves palladium-catalyzed hydroxylation of unactivated C(sp^3)-H bonds adjacent to carbonyl groups. For example, palladium acetate with cyclic hypervalent iodine(III)-OH oxidants in acetone/water mixtures at elevated temperatures (around 95–100 °C) has been reported to hydroxylate similar substrates with moderate to good yields (48–71%).

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 2 | Pd(OAc)2 catalyst, cyclic I(III)-OH oxidant, acetone/H2O (3:1), 95–100 °C, 11–18 h | C(sp^3)-H hydroxylation adjacent to carbonyl | Moderate to good yields (48–71%) |

This method can be adapted for the hydroxypropanoate derivative by selecting appropriate substrates and reaction conditions.

Enantioselective Reformatsky Reaction

A highly enantioselective Reformatsky reaction has been developed for synthesizing β-hydroxy esters, including those with fluorine and methoxy substituents on the aromatic ring. This method uses ethyl iodoacetate and aldehydes or ketones in the presence of a zinc reagent and a chiral ligand such as prolinol derivatives.

- The reaction proceeds with high yields (88–98%) and good enantioselectivities (70–91% ee).

- Substrates with electron-donating groups like methoxy and electron-withdrawing groups like fluorine on the aromatic ring are compatible.

| Step | Reagents/Conditions | Description | Yield/Enantioselectivity |

|---|---|---|---|

| 3 | Ethyl iodoacetate + 2-fluoro-4-methoxybenzaldehyde + Me2Zn + chiral prolinol ligand | Catalytic enantioselective Reformatsky reaction | 88–98% yield, 70–91% ee |

This method is particularly valuable for obtaining optically active hydroxy esters, including this compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid-catalyzed esterification | 2-Fluoro-4-methoxyphenylpropanoic acid, ethanol, H2SO4, reflux | Simple, high yield, scalable | Does not introduce hydroxy group |

| Pd-catalyzed hydroxylation | Pd(OAc)2, cyclic I(III)-OH oxidant, acetone/H2O, heat | Direct hydroxylation, moderate yields | Requires expensive catalyst, moderate yield |

| Enantioselective Reformatsky | Ethyl iodoacetate, aldehyde, Me2Zn, chiral ligand | High yield, enantioselective | Requires chiral catalyst, more complex |

Research Findings and Practical Considerations

- The esterification step is well-established and straightforward, suitable for bulk synthesis of the ethyl ester precursor.

- Hydroxylation using palladium catalysis offers a direct route to the hydroxy derivative but may require optimization for scale and cost.

- The enantioselective Reformatsky reaction is the most advanced method for preparing optically active this compound, relevant for pharmaceutical applications where stereochemistry is critical.

- Stability studies indicate the compound is stable under normal laboratory conditions but sensitive to strong acids or bases, which must be considered during synthesis and purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH (Sodium hydride).

Major Products Formed

Oxidation: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-oxopropanoate.

Reduction: Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical and Stereochemical Properties

The substituents on the aromatic ring significantly influence the compound’s electronic, steric, and spectroscopic properties. Below is a comparative analysis of structurally related β-hydroxy esters:

Stereochemical Considerations

The absolute configuration of β-hydroxy esters is pivotal for their biological and catalytic roles. For this compound, the (S)-configuration can be assigned using Mosher’s ester derivatization with (R)-MTPA chloride, as demonstrated for analogs 2e and 2i . Key observations include:

- ¹H-NMR : Shielding of methoxy protons (3.43–3.49 ppm) indicates proximity to the MTPA plane .

- ¹⁹F-NMR: Deshielded fluorine signals (~-71 ppm) confirm the (S)-configuration due to the spatial arrangement of the CF₃ group and aromatic ring . This method is less effective for diastereomeric mixtures (e.g., Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate and its (4S)-isomer), where chromatographic separation is required .

Physicochemical Properties

- Boiling Point: Expected to exceed 187.5°C (boiling point of unsubstituted Ethyl 3-hydroxypropanoate) due to increased molecular weight and polarity .

- Lipophilicity : The 2-F and 4-OCH₃ substituents balance electron-withdrawing and donating effects, likely resulting in moderate logP values compared to nitro- or chloro-substituted analogs .

- Solubility : Methoxy groups enhance solubility in polar solvents relative to halogenated derivatives .

Biological Activity

Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate is an organic compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- Fluoro and Methoxy Substituents : These groups enhance the compound's reactivity and binding affinity to biological targets.

- Hydroxypropanoate Ester Group : This functional group influences solubility and stability, which are crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The presence of the fluorine atom and methoxy group can modulate enzyme activity, potentially leading to therapeutic effects.

- Receptor Binding : It may interact with various receptors, influencing signaling pathways related to inflammation and other physiological processes.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, making it a candidate for conditions characterized by chronic inflammation.

- Antioxidant Properties : Its ability to scavenge free radicals indicates potential applications in oxidative stress-related disorders.

Table 1: Biological Activities of this compound

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial activity.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.

Research Findings

Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:

- Molecular Docking Studies : These studies suggest that the compound binds effectively to cyclooxygenase enzymes, which are critical in mediating inflammatory responses.

- In Vivo Efficacy : Animal studies have demonstrated that treatment with this compound leads to improved outcomes in models of wound healing and tissue regeneration.

Q & A

Q. What are the key structural features of Ethyl 3-(2-Fluoro-4-methoxyphenyl)-3-hydroxypropanoate, and how do they influence its chemical reactivity?

The compound contains a hydroxypropanoate ester backbone, a 2-fluoro-4-methoxyphenyl group, and a hydroxyl group adjacent to the ester moiety. The fluorine and methoxy substituents on the aromatic ring enhance electronic effects (e.g., electron-withdrawing fluorine and electron-donating methoxy), influencing lipophilicity and hydrogen-bonding potential. These features affect reactivity in nucleophilic acyl substitutions or reductions, commonly monitored via NMR and GC-MS .

Q. What methodological approaches are recommended for optimizing the synthesis of this compound?

Synthesis typically involves halogenated phenyl precursors under controlled conditions:

- Step 1 : Condensation of a fluorinated methoxyphenyl ketone with ethyl malonate under basic conditions.

- Step 2 : Reduction of the intermediate β-keto ester using NaBH₄ or LiAlH₄. Key parameters include inert atmospheres (N₂/Ar), solvent selection (e.g., dichloromethane for polarity control), and temperature modulation (0–25°C) to minimize side reactions. Yield optimization requires TLC monitoring and column chromatography purification .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms esterification.

- GC-MS : Detects volatile byproducts and quantifies purity.

- FT-IR : Validates hydroxyl (3200–3600 cm⁻¹) and ester carbonyl (1720–1740 cm⁻¹) groups.

- HPLC : Assesses stability under varying pH/temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Discrepancies in unit cell parameters or electron density maps may arise from twinning or disorder. Use SHELX programs (e.g., SHELXL for refinement) to apply restraints for flexible groups (e.g., the methoxy moiety). High-resolution data (≤1.0 Å) and Hirshfeld surface analysis improve accuracy. Cross-validate with DFT-optimized geometries .

Q. What experimental strategies are used to study the compound’s stability and degradation pathways?

- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or hydrolytic conditions (acid/base).

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed propanoic acid derivatives).

- Kinetic Modeling : Quantify degradation rates using Arrhenius plots to predict shelf-life .

Q. How do halogen substituents (F, Br, Cl) on the phenyl ring modulate biological activity?

Fluorine enhances metabolic stability and membrane permeability via increased lipophilicity (logP). Bromine/chlorine may improve target binding via halogen bonding (e.g., with kinase ATP pockets). Compare analogs in SAR studies:

| Substituent | Bioactivity (IC₅₀) | LogP |

|---|---|---|

| 2-F-4-OCH₃ | 12 µM (Enzyme X) | 2.1 |

| 2-Br-4-OCH₃ | 8 µM (Enzyme X) | 2.8 |

| Activity trends correlate with substituent size and electronic effects . |

Q. What mechanistic insights explain the compound’s anti-inflammatory activity in cellular models?

Hypothesized mechanisms include COX-2 inhibition or NF-κB pathway modulation. Use knockdown assays (siRNA targeting COX-2) and ELISA (PGE₂ quantification). Molecular docking predicts binding affinity to COX-2’s arachidonate pocket, guided by the fluorine’s electrostatic potential .

Q. How can researchers design SAR studies to improve target selectivity?

- Analog Synthesis : Replace fluorine with Cl, CF₃, or OCH₂CF₃ to alter steric/electronic profiles.

- In Silico Screening : Use Schrödinger’s Glide for docking into off-target receptors (e.g., GPCRs).

- Selectivity Ratios : Calculate IC₅₀ ratios (target vs. off-target) to prioritize candidates .

Q. What challenges arise in solving the crystal structure of this compound, and how are they addressed?

Challenges include poor diffraction due to flexible side chains. Strategies:

Q. How can degradation products be isolated and characterized to ensure batch consistency?

- Preparative HPLC : Collect fractions of major degradation peaks.

- HR-MS : Confirm molecular formulas (e.g., [M+H]⁺ for hydrolyzed products).

- 2D NMR : Assign structures of unknown impurities (e.g., HMBC for long-range couplings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.